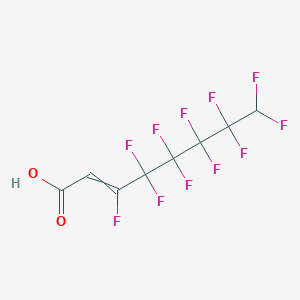
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in specialized applications due to its stability, hydrophobicity, and resistance to chemical and thermal degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid typically involves the reaction of perfluorinated alcohols with unsaturated carboxylic acids. One common method includes the esterification of perfluorinated alcohols with acrylic acid derivatives, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to facilitate the esterification and hydrolysis reactions. The reaction conditions are carefully controlled to maintain the integrity of the fluorinated chains and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fluorinated acids.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Saturated fluorinated acids.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of 3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. This compound can form strong hydrogen bonds and van der Waals interactions, affecting its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
- 1H,1H,2H,2H-Perfluoro-1-octanol
Uniqueness
3,4,4,5,5,6,6,7,7,8,8-Undecafluorooct-2-enoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
110680-70-1 |
|---|---|
Molecular Formula |
C8H3F11O2 |
Molecular Weight |
340.09 g/mol |
IUPAC Name |
3,4,4,5,5,6,6,7,7,8,8-undecafluorooct-2-enoic acid |
InChI |
InChI=1S/C8H3F11O2/c9-2(1-3(20)21)5(12,13)7(16,17)8(18,19)6(14,15)4(10)11/h1,4H,(H,20,21) |
InChI Key |
SMNQOZHIWIWLNG-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















